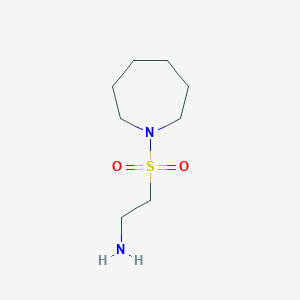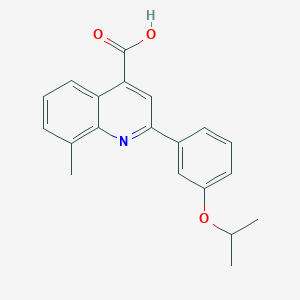
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound that can be associated with the broader class of quinoline derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antibacterial activities and their role as inhibitors of various biological targets such as topoisomerase I and prolylhydroxylase, which are relevant in cancer and anemic disorders, respectively .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Schmidt reaction has been used to convert indones to quinoline derivatives, which could be a potential method for synthesizing the 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid . Additionally, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which might be adapted for the synthesis of the compound . Furthermore, the transformation of dihydroisoquinolones to indenoisoquinolines using selenoxide elimination and Friedel-Crafts cyclization chemistry could provide insights into the synthetic pathways that could be explored .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield different derivatives. The presence of an isopropoxy group and a methyl group at specific positions on the quinoline ring system would influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions. The mass spectrometric study of isoquinolines has revealed that collision-induced dissociation can lead to the formation of carboxylic acids, which is a reaction that could potentially be relevant for the compound . Moreover, the study of isoquinoline-3-carboxamides has shown unusual fragmentation behavior, which could be indicative of the chemical reactivity of the 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid under mass spectrometric conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core. The presence of an isopropoxy group could affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The antibacterial activity of quinoline derivatives has been demonstrated, suggesting that the compound may also possess such properties . Additionally, the ability to form stable water adducts in the gas phase indicates a propensity for hydrogen bonding, which could be relevant for the interaction of the compound with biological molecules .
科学研究应用
Therapeutic Applications of Chlorogenic Acid
Chlorogenic Acid (CGA), a phenolic compound with a structure related to quinoline derivatives, has been extensively studied for its biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These effects suggest CGA's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity, highlighting the significance of phenolic compounds in medicinal research (Naveed et al., 2018).
Biological Activities of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) derivatives are known for their antimicrobial, anticancer, and antifungal effects. The synthesis and biological activity studies of these compounds demonstrate their potential as lead compounds for developing drugs with good efficacy and low toxicity. These derivatives serve as building blocks for pharmacologically active scaffolds, offering therapeutic value against numerous diseases, including cancer (Saadeh et al., 2020).
8-Hydroxyquinolines in Medicinal Chemistry
The 8-HQ moiety has been a focus of medicinal chemists due to its significant biological activities. Research into synthetic modification of 8-HQ aims to develop potent drug molecules for various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives further enhance their potential as drug candidates (Gupta et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), related to quinoline derivatives, have been studied for their therapeutic activities, particularly in cancer and central nervous system disorders. The success in drug discovery for these areas underscores the importance of quinoline and isoquinoline scaffolds in medicinal chemistry and highlights potential avenues for infectious disease treatments (Singh & Shah, 2017).
安全和危害
属性
IUPAC Name |
8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(22)23)16-9-4-6-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSUGMKCRRWQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

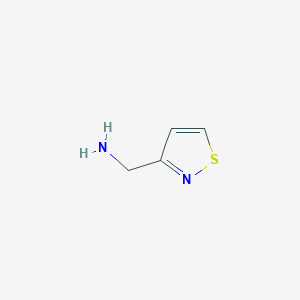


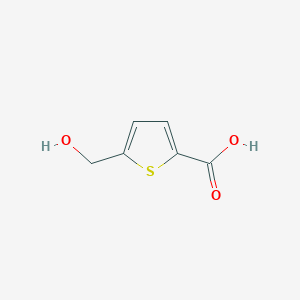

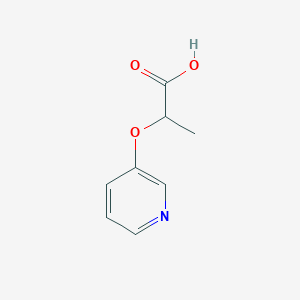
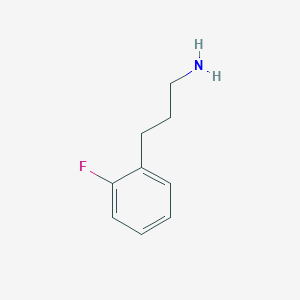


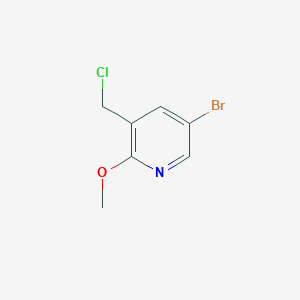

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

